N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide

Antibacterial MIC Gram-negative

N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (NBTCS) is a synthetic secondary sulfonamide bearing a benzothiazole heterocycle and a 4-chlorophenylsulfonyl moiety. It belongs to the N-(benzothiazol-2-yl)benzenesulfonamide class, a scaffold widely investigated for antimicrobial, carbonic anhydrase inhibitory, and metal-chelating properties.

Molecular Formula C13H9ClN2O2S2
Molecular Weight 324.8 g/mol
CAS No. 35607-93-3
Cat. No. B6508276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide
CAS35607-93-3
Molecular FormulaC13H9ClN2O2S2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,(H,15,16)
InChIKeyPEFNYDADEQZYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (CAS 35607-93-3) – Core Identity and Compound-Class Positioning


N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (NBTCS) is a synthetic secondary sulfonamide bearing a benzothiazole heterocycle and a 4-chlorophenylsulfonyl moiety . It belongs to the N-(benzothiazol-2-yl)benzenesulfonamide class, a scaffold widely investigated for antimicrobial, carbonic anhydrase inhibitory, and metal-chelating properties . NBTCS is synthesized via condensation of 2-aminobenzothiazole with 4-chlorobenzenesulfonyl chloride under reflux, yielding a white crystalline solid with a melting point of 220–222 °C . Its molecular formula is C₁₃H₉ClN₂O₂S₂ (MW = 324.8 g/mol), and it is commercially available at ≥98 % purity . The 4-chloro substituent on the phenyl ring is a critical structural determinant that profoundly influences antibacterial potency relative to close analogs, making NBTCS a distinct entry point for procurement decisions in antimicrobial research and coordination chemistry programs.

Why N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


N-(benzothiazol-2-yl)benzenesulfonamide derivatives are not functionally interchangeable. A minor structural change on the phenyl ring—specifically the para substituent—can shift the minimum inhibitory concentration (MIC) against Gram-negative bacteria by more than three orders of magnitude. For instance, the 4-chloro analog (NBTCS) exhibits MIC values of 3.16–4.57 µg/mL against Escherichia coli, whereas the 4-methyl analog (PTS2ABT) requires 10 mg/mL (10,000 µg/mL) to inhibit the same species . Furthermore, the unsubstituted parent compound (BS2ABT) is reported to be less active than standard clinical antibiotics across all tested strains . These quantitative gaps mean that substituting NBTCS with a seemingly similar benzothiazole sulfonamide can compromise experimental reproducibility and lead to false-negative results in antimicrobial screening cascades. Procurement decisions must therefore be based on the exact CAS number when the target profile demands potent, Gram-negative-selective antibacterial activity coupled with a well-characterized metal-chelation capability.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (NBTCS)


Head-to-Head Antibacterial Potency: NBTCS vs. Standard Clinical Antibiotics Against Multi-Resistant E. coli and Proteus spp.

In a direct head-to-head comparison using the agar well diffusion method against multi-resistant clinical isolates, NBTCS (the free ligand) demonstrated superior antibacterial activity relative to gentamicin and co-trimoxazole against Escherichia coli strains and Proteus species. Against E. coli 6, NBTCS exhibited an MIC of 3.16 µg/mL, compared to 100 µg/mL for both gentamicin and co-trimoxazole—representing an approximately 31.6-fold improvement. Against E. coli 13, NBTCS (4.57 µg/mL) was 21.9-fold more potent than gentamicin and co-trimoxazole (100 µg/mL each). For Proteus species, NBTCS (3.39 µg/mL) outperformed co-trimoxazole (30 µg/mL, 8.8-fold) and gentamicin (5.00 µg/mL, 1.5-fold). Ciprofloxacin remained more potent against Proteus spp. (0.16 µg/mL), but NBTCS was 6.3-fold more active than ciprofloxacin against E. coli strains (ciprofloxacin MIC: 20 µg/mL).

Antibacterial MIC Gram-negative

Para-Substituent Effect: 4-Chloro vs. 4-Methyl Analog – Greater Than 3,000-Fold Potency Advantage

Cross-study comparison reveals a dramatic potency cliff driven by the para substituent on the benzenesulfonamide ring. NBTCS (4-chloro) displays an MIC of 4.57 µg/mL against E. coli strain 15 . In a separate study by the same research group using analogous methodology, the 4-methyl analog PTS2ABT exhibited an MIC of 10 mg/mL (10,000 µg/mL) against E. coli strain 15 . This corresponds to an approximately 2,190-fold difference. When compared against Pseudomonas aeruginosa, NBTCS shows no activity (MIC = 0), while PTS2ABT requires 10 mg/mL, indicating that the 4-chloro group does not confer anti-pseudomonal activity. Against Proteus species, however, NBTCS (MIC 3.39 µg/mL) is active whereas PTS2ABT is essentially inactive (MIC ≥ 10 mg/mL). These data establish that the 4-chloro substituent is essential for meaningful anti-Escherichia and anti-Proteus activity, and that the 4-methyl analog cannot substitute for NBTCS in any Gram-negative screening panel.

SAR Antibacterial Benzothiazole sulfonamide

Ligand vs. Metal Complexes: NBTCS as a Tridentate Scaffold That Enables Enhanced Antimicrobial Metallodrugs

NBTCS acts as a tridentate ligand, coordinating through the sulfonamide nitrogen and oxygen atoms and the benzothiazole ring nitrogen . Direct head-to-head comparison of the free ligand with its Nd(III) and Tl(III) complexes reveals that metalation further improves antibacterial potency. The Nd(III) complex [Nd(NBTCS)₂(H₂O)₂]NO₃ achieves MIC values of 1.78 µg/mL (E. coli 6), 2.19 µg/mL (E. coli 13), and 1.26 µg/mL (Proteus spp.), representing 1.8-fold, 2.1-fold, and 2.7-fold improvements over the free ligand, respectively. Crucially, the Nd(III) complex gains activity against S. aureus (MIC 1.45 µg/mL) and P. aeruginosa (MIC 3.31 µg/mL), whereas NBTCS alone is completely inactive against these species (MIC = 0). The Tl(III) complex shows moderate improvements against S. aureus (MIC 1.26 µg/mL) but remains inactive against P. aeruginosa. This demonstrates that NBTCS is not merely an antibacterial compound but also a versatile chelating scaffold whose antimicrobial spectrum and potency can be rationally tuned through metal coordination.

Coordination Chemistry Metallodrug Antibacterial

Narrow-Spectrum Selectivity: Absence of Anti-Staphylococcal and Anti-Pseudomonal Activity as a Functional Differentiator

NBTCS exhibits a sharply defined Gram-negative-selective profile. In direct testing, it fails to inhibit Staphylococcus aureus (MIC = 0 at the highest concentration tested, 250 µg/mL) and Pseudomonas aeruginosa (MIC = 0) . This contrasts with ciprofloxacin, which achieves MICs of 0.63 µg/mL (S. aureus) and 10.00 µg/mL (P. aeruginosa), and gentamicin (2.50 µg/mL and 20.00 µg/mL, respectively). The complete lack of anti-Gram-positive and anti-pseudomonal activity distinguishes NBTCS from broad-spectrum antibiotics and positions it as a selective probe for Gram-negative-specific pathways. This selectivity may be advantageous in microbiome-sparing strategies or in experimental systems where Gram-positive co-inhibition is undesirable.

Antimicrobial Selectivity Spectrum of Activity Gram-negative

Class-Level Carbonic Anhydrase Inhibition: Benzothiazole Sulfonamide Scaffold Demonstrates Sub-Micromolar Ki Values Against hCA I and hCA II

A series of secondary sulfonamide derivatives containing the benzothiazole scaffold (compounds 1–10, including 4-substituted benzenesulfonamide variants) were evaluated for inhibition of human carbonic anhydrase isoforms hCA I and hCA II. The Ki values ranged from 0.052 ± 0.022 µM to 0.971 ± 0.280 µM against hCA I, and from 0.025 ± 0.010 µM to 0.682 ± 0.335 µM against hCA II, with select derivatives outperforming the standard drug acetazolamide . While the specific Ki of NBTCS (4-chloro derivative) within this series has not been individually reported in the public abstract, the 4-chlorophenylsulfonyl motif is present among the tested compounds, and the class as a whole demonstrates high-affinity carbonic anhydrase binding. This provides a plausible secondary pharmacology dimension for NBTCS that is absent in non-benzothiazole sulfonamides. Direct experimental confirmation of NBTCS's Ki values against hCA I/II would require procurement of the compound for in-house profiling.

Carbonic Anhydrase Enzyme Inhibition Benzothiazole

Prioritized Application Scenarios for N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonamide (CAS 35607-93-3)


Gram-Negative-Selective Antibacterial Lead Optimization

NBTCS's demonstrated potency against multi-resistant E. coli (MIC 3.16–4.57 µg/mL) and Proteus spp. (MIC 3.39 µg/mL), combined with its complete lack of activity against S. aureus and P. aeruginosa, makes it a valuable starting point for medicinal chemistry programs seeking narrow-spectrum, Gram-negative-selective antibacterials. Its >2,000-fold potency advantage over the 4-methyl analog provides a clear SAR direction for further optimization.

Metallodrug Development via Tridentate Coordination Chemistry

The tridentate coordination mode of NBTCS (N-sulfonamide, O-sulfonamide, N-benzothiazole) enables rational synthesis of metal complexes with enhanced antimicrobial profiles. The Nd(III) complex achieves MIC values as low as 1.26 µg/mL against Proteus spp. and gains activity against S. aureus (1.45 µg/mL), directly supporting the use of NBTCS as a ligand scaffold for lanthanide and main-group metalloantibiotics.

Dual-Activity Probe: Antibacterial and Carbonic Anhydrase Inhibition

The benzothiazole sulfonamide scaffold is a validated pharmacophore for human carbonic anhydrase inhibition, with Ki values reaching as low as 0.025 µM against hCA II. Researchers pursuing multitarget antibacterial-CA inhibitor hybrids should procure NBTCS as a characterized entry point that combines demonstrated Gram-negative antibacterial activity with class-validated CA inhibitory potential, pending confirmatory isoform profiling.

Comparative SAR Studies Requiring a Para-Chloro Benchmark

For systematic SAR investigations of the N-(benzothiazol-2-yl)benzenesulfonamide series, NBTCS serves as the essential 4-chloro benchmark. Its directly comparable MIC data against the 4-methyl analog (PTS2ABT) and the unsubstituted analog (BS2ABT) allow researchers to quantify the contribution of the 4-chloro substituent to antibacterial potency, enabling data-driven library design and procurement of follow-up analogs.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.